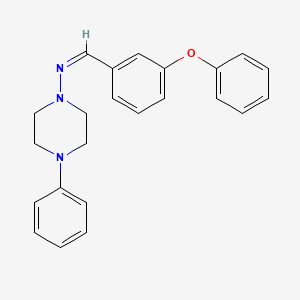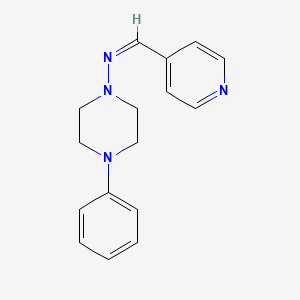![molecular formula C21H18N4O2S B3896878 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B3896878.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide
Vue d'ensemble
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide, also known as BBTA, is a novel compound that has attracted the attention of researchers due to its potential therapeutic applications. BBTA is a hydrazide derivative that exhibits promising biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide is complex and involves multiple signaling pathways. This compound targets various proteins and enzymes involved in cell proliferation, apoptosis, inflammation, and viral replication. The compound inhibits the activity of PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell proliferation and survival. This compound also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
This compound also targets viral enzymes and proteins, including reverse transcriptase and protease, which are essential for viral replication. The compound inhibits the activity of these enzymes, thereby preventing viral replication.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. The compound induces cell cycle arrest and apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, and inhibits viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide has several advantages for lab experiments. The compound is easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. This compound exhibits promising biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, making it a potential candidate for drug development.
However, this compound also has some limitations for lab experiments. The compound has poor solubility in aqueous solutions, which limits its bioavailability and makes it difficult to administer in vivo. This compound also exhibits cytotoxicity at high concentrations, which may limit its therapeutic potential.
Orientations Futures
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide has shown promising biological activities and has the potential to be developed into a therapeutic agent. Future research could focus on improving the compound's solubility and bioavailability, as well as reducing its cytotoxicity. Further studies could also investigate the compound's pharmacokinetics and pharmacodynamics in vivo, as well as its efficacy in animal models of cancer, inflammation, and viral infections. Additionally, this compound could be modified to enhance its selectivity and potency towards specific targets, such as cancer cells or viral enzymes.
Applications De Recherche Scientifique
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-furylmethylene)acetohydrazide has been extensively studied for its potential therapeutic applications. The compound has shown promising anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB.
This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The compound has shown potential in treating various inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
This compound has also been studied for its anti-viral activity against various viruses, including HIV, HCV, and HSV. The compound inhibits viral replication by targeting viral enzymes and proteins, including reverse transcriptase and protease.
Propriétés
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-furan-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-20(24-22-13-17-9-6-12-27-17)15-28-21-23-18-10-4-5-11-19(18)25(21)14-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,24,26)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZNGVJTVIEIDQ-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B3896813.png)
![1,3-dimethyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3896816.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B3896820.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-chlorobenzylidene)acetohydrazide](/img/structure/B3896829.png)

![4-[2-(allyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3896838.png)
![2-(4-fluorophenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3896840.png)

![4-[3-(allyloxy)benzylidene]-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3896855.png)
![4-(2-methoxyphenyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3896870.png)
![N'-(2,5-dimethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896882.png)
